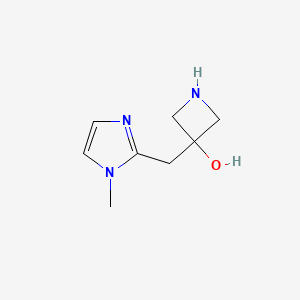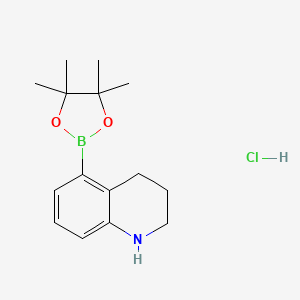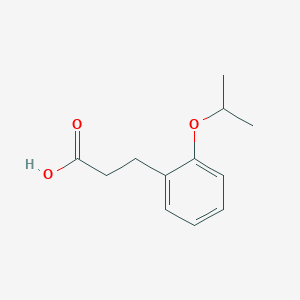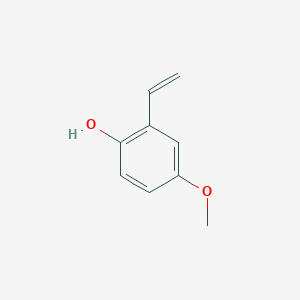
2-Ethenyl-4-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-4-methoxyphenol, also known as 4-vinylguaiacol, is an organic compound with the molecular formula C9H10O2. It is a derivative of phenol and is characterized by the presence of a vinyl group and a methoxy group attached to the benzene ring. This compound is known for its pleasant aroma and is commonly found in various natural sources, including roasted coffee and certain essential oils .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethenyl-4-methoxyphenol can be synthesized through several methods. One common synthetic route involves the reaction of vanillin with acetic anhydride and sodium acetate, followed by hydrolysis to yield 3-methoxy-4-hydroxycinnamic acid. This intermediate is then subjected to decarboxylation in the presence of quinoline and hydroquinone to produce this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the pyrolysis of lignin-containing materials. This method involves the thermal decomposition of lignin at high temperatures, resulting in the formation of various phenolic compounds, including this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Ethenyl-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are commonly employed.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
2-Ethenyl-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a flavoring agent in the food industry.
Biology: It exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and as a polymerization inhibitor in the manufacture of plastics
Mechanism of Action
The mechanism of action of 2-Ethenyl-4-methoxyphenol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it can modulate enzyme activity and gene expression, leading to its observed biological effects. The compound’s ability to interact with cellular membranes and proteins contributes to its antimicrobial and anti-inflammatory properties .
Comparison with Similar Compounds
4-Methoxyphenol (Mequinol): Known for its use in skin depigmentation and as a polymerization inhibitor.
2-Methoxyphenol (Guaiacol): Commonly found in wood smoke and used as a flavoring agent.
4-Ethyl-2-methoxyphenol: Found in roasted coffee and used in flavor and fragrance industries.
Uniqueness: 2-Ethenyl-4-methoxyphenol is unique due to its vinyl group, which imparts distinct chemical reactivity and biological activity compared to other methoxyphenols. Its presence in natural sources like roasted coffee also adds to its significance in the flavor and fragrance industries .
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-ethenyl-4-methoxyphenol |
InChI |
InChI=1S/C9H10O2/c1-3-7-6-8(11-2)4-5-9(7)10/h3-6,10H,1H2,2H3 |
InChI Key |
DFXPGUZPIQYTNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


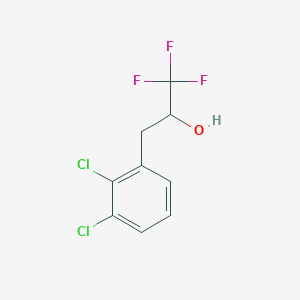
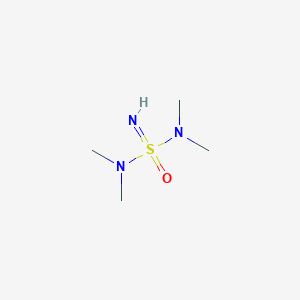
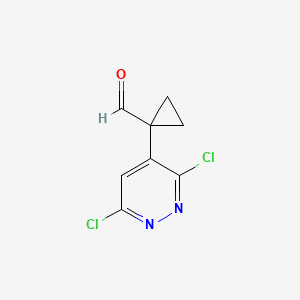
![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine](/img/structure/B13610817.png)

![Potassium {1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}trifluoroboranuide](/img/structure/B13610823.png)
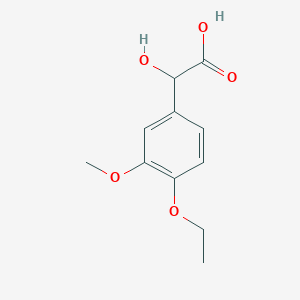
![rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B13610829.png)

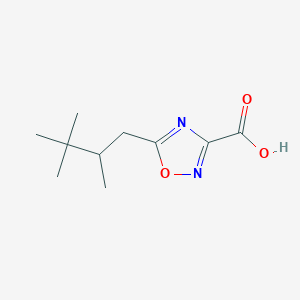
![O-[2-(2-fluorophenyl)ethyl]hydroxylamine](/img/structure/B13610852.png)
